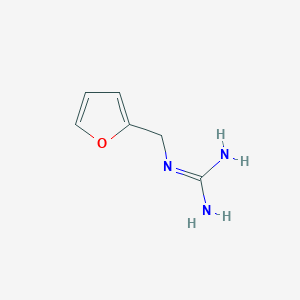

N-(2-furylmethyl)guanidine

Übersicht

Beschreibung

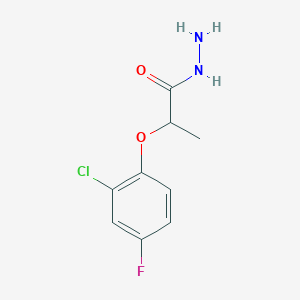

“N-(2-furylmethyl)guanidine” is a compound with potential applications in various fields. It is related to dinotefuran, a systemic neonicotinoid insecticide, in the nitroguanidine sub-class .

Synthesis Analysis

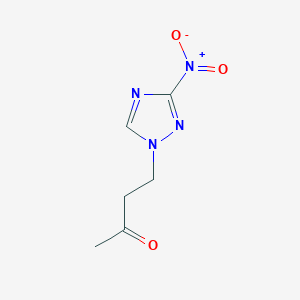

A series of dinotefuran derivatives were synthesized and tested against hemiptera. The structure-activity relationships (SAR) of the nitroguanidine part of dinotefuran are summarized as follows: (1) the mono-methyl group as a N-substituent gave the best activity for the acyclic nitroimino and nitromethylene compounds, (2) the acyclic compounds showed the same activity as the cyclic compounds against Nephotettix cincticeps and were superior to them against Laodelphax striatellus, (3) N-acylation of this series scarcely changed the level of activity .Molecular Structure Analysis

The molecular structure of “N-(2-furylmethyl)guanidine” is represented by the formula C6H9N3O . It is related to dinotefuran, which provides a tetrahydrofuran (THF) moiety distinct from other neonicotinoids with a chloropyridine or chlorothiazole ring .Chemical Reactions Analysis

The decomposition study of guanidinium nitrate, an energetic material, revealed that guanidines bind within the intracellular pore of the channel and perturb a hydrophobic subunit interface to stabilize a closed state of the channel .Wissenschaftliche Forschungsanwendungen

Asymmetric Organocatalysis

1-(furan-2-ylmethyl)guanidine: has been identified as a potential chiral organocatalyst due to the guanidine group’s ability to facilitate stereoselective organic transformations . This compound can be used to synthesize enantiomerically pure molecules, which are crucial in pharmaceutical science. The guanidine group’s diverse functionalities make it suitable for developing new methodologies in asymmetric reactions, particularly in creating complex and enantiopure molecular skeletons.

Antibacterial Activity

Furan derivatives, including 1-(furan-2-ylmethyl)guanidine , have shown promise in combating microbial resistance, which is a significant global health issue . The inclusion of the furan nucleus in the compound’s structure contributes to its potential as a novel antibacterial agent. Its efficacy against both gram-positive and gram-negative bacteria makes it a valuable candidate for developing new antimicrobial medicines.

Antimicrobial Applications

The synthesis of 1-(furan-2-ylmethyl)guanidine derivatives has been explored for their broad-spectrum antimicrobial activities . These activities include antiviral, antifungal, and antibacterial properties, making these derivatives valuable active ingredients in medicine and plant-protecting agents. The compound’s bioactivity against pathogens like Escherichia coli and Salmonella typhi highlights its potential in this field.

Enantioselective Synthesis

The guanidine group in 1-(furan-2-ylmethyl)guanidine plays a vital role in enantioselective synthesis, a challenging yet essential field in organic chemistry . The compound’s ability to act as a chiral organocatalyst opens up possibilities for synthesizing biologically active molecules with multiple chiral centers, which are important for pharmaceutical applications.

Medicinal Chemistry

In medicinal chemistry, 1-(furan-2-ylmethyl)guanidine and its derivatives are being investigated for their therapeutic efficacy . The furan nucleus is a key feature in the search for new drugs, and its presence in this compound could lead to the development of medicines with anti-ulcer, diuretic, muscle relaxant, and anti-inflammatory properties.

Organic Synthesis

1-(furan-2-ylmethyl)guanidine: contributes to the field of organic synthesis by providing a versatile function as an efficient and selective catalyst . Its role in catalytic asymmetric inductions has been recognized, particularly in the second half of the twentieth century, where it contributed to the development of stereospecific reactions.

Pharmaceutical Science

The compound’s structural features, including the guanidine group and furan nucleus, make it a candidate for synthesizing enantiomerically pure molecules in pharmaceutical science . These molecules are essential for creating drugs with specific therapeutic actions and minimal side effects.

Plant Protection

As an active ingredient in plant-protecting agents, 1-(furan-2-ylmethyl)guanidine offers potential benefits due to its antimicrobial properties . Its effectiveness against various pathogens can help in developing plant protection strategies that safeguard crops from diseases and pests.

Wirkmechanismus

Target of Action

Guanidine compounds are known for their versatility in biological activities . They have found applications in a variety of biological activities, including DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .

Mode of Action

Guanidines are known for their ability to form hydrogen bonds, their planarity, and their high basicity . These characteristics make guanidines very versatile for compounds with biological activity . For instance, some guanidine derivatives have shown correlation between their DNA-binding affinity and their in vitro and in vivo antitrypanosomal activity, suggesting that DNA minor groove binding could be a mechanism of action of these compounds .

Biochemical Pathways

Guanidine compounds are known to interact with various biochemical pathways due to their versatile functional groups .

Pharmacokinetics

It is known that bioactive guanidine compounds often encounter oral bioavailability issues . A novel prodrug strategy based on reversibly degradable guanidine imides has been proposed for high oral bioavailability and prolonged pharmacokinetics of broad-spectrum anti-influenza agents .

Result of Action

It has been reported that all pathogens tested were susceptible to a synthesized compound related to 1-(furan-2-ylmethyl)guanidine, except bacillus subtilis . This suggests that the compound may have broad-spectrum antimicrobial activity.

Action Environment

It is known that the efficacy of guanidine compounds can be influenced by various factors, including the ph of the environment, as guanidine will be protonated forming the guanidinium cation at physiological ph .

Eigenschaften

IUPAC Name |

2-(furan-2-ylmethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6(8)9-4-5-2-1-3-10-5/h1-3H,4H2,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLXPGOZRJYNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395962 | |

| Record name | N-(2-furylmethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)guanidine | |

CAS RN |

4353-49-5 | |

| Record name | N-(2-furylmethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)

![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)

![4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid](/img/structure/B1364597.png)

![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide](/img/structure/B1364629.png)